BenchChemオンラインストアへようこそ!

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

FGFR inhibitor kinase inhibitor medicinal chemistry

Secure 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1511867-22-3) to protect kinase SAR campaigns. This specific 4-methyl/5-nitro azaindole scaffold is essential for FGFR1–3 inhibition and hinge-region binding. Substitution with unsubstituted or 4-chloro analogs disrupts ATP-pocket orientation and alters metabolic stability, derailing SAR trajectories. Obtain the exact building block for FGFR, TNIK, and RORγt inhibitor programs.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1511867-22-3
Cat. No. B1407317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1511867-22-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=NC=C1[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyDKIWXSVJMQWOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a Strategic Intermediate for Kinase-Targeted Drug Discovery


4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1511867-22-3) is a functionalized 7-azaindole heterocyclic scaffold featuring a methyl group at the 4-position and a nitro group at the 5-position. This substitution pattern establishes it as a versatile intermediate for the development of targeted protein kinase inhibitors [1]. The pyrrolo[2,3-b]pyridine core serves as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to indoles and purines, enabling engagement with the ATP-binding pockets of multiple kinase targets. The 5-nitro group provides a synthetic handle for reduction to an amine, facilitating downstream derivatization for structure-activity relationship (SAR) exploration, while the 4-methyl substituent modulates lipophilicity and binding pocket interactions [2].

Why Generic 7-Azaindole Scaffolds Cannot Substitute for 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in SAR-Driven Kinase Programs


Attempting to substitute 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine with unsubstituted 7-azaindole, 5-nitro-7-azaindole (CAS 101083-92-5), or alternative C4-substituted analogs introduces substantial risk to SAR optimization campaigns. The 4-methyl group is not an inert placeholder; in FGFR inhibitor development, 4-position modifications directly modulate kinase selectivity profiles and binding mode orientation within the ATP pocket [1]. The 5-nitro group serves a dual function: it provides a hydrogen bond acceptor for key hinge-region contacts in the kinase active site, and it offers a chemically orthogonal reduction pathway that is absent in non-nitrated analogs, enabling distinct downstream diversification strategies [2]. Substituting with a 4-chloro-5-nitro analog (CAS 1245645-97-9) introduces a heavier halogen atom with divergent electronic effects and distinct SAR trajectory, as chloro substituents alter both molecular electrostatic potential and metabolic vulnerability compared to methyl groups [3]. For research teams prosecuting defined kinase targets—particularly FGFR, TNIK, or RORγt—the precise 4-methyl/5-nitro pairing is integral to achieving target engagement and intellectual property position, making generic interchange scientifically unsound and programmatically costly.

Quantitative Differentiation Evidence: 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Against Closest Structural Comparators


Structural Differentiation: 4-Methyl Substitution Enables FGFR Inhibitor Potency Not Achievable with Unsubstituted 7-Azaindole Scaffolds

In a comprehensive FGFR inhibitor SAR study, pyrrolo[2,3-b]pyridine derivatives bearing a 4-methyl substituent (as present in the target compound) achieved potent nanomolar inhibition of FGFR1–3, whereas the unsubstituted 7-azaindole scaffold exhibited substantially reduced or undetectable kinase engagement in the same assay systems [1]. The 4-methyl group was identified as a critical determinant of FGFR inhibitory activity, with the lead compound from this series (compound 4h, incorporating the 4-methyl-7-azaindole core) demonstrating FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [2]. This represents a multi-log potency differential versus the unsubstituted scaffold baseline, which exhibited no quantifiable FGFR inhibition in parallel testing [1].

FGFR inhibitor kinase inhibitor medicinal chemistry

Reactivity Differentiation: 5-Nitro Group Enables Synthetic Diversification Pathways Absent in Non-Nitrated 4-Methyl-7-azaindole

The 5-nitro group in 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile synthetic handle for reduction to the corresponding 5-amine, a transformation that is chemically inaccessible from 4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-24-8), which lacks the nitro substituent [1]. This functional group differentiation is critical for downstream diversification: the nitro group can be selectively reduced to an amine under mild conditions (e.g., H₂, Pd/C or SnCl₂), enabling subsequent amide coupling, sulfonamide formation, or reductive amination reactions that are foundational to kinase inhibitor SAR exploration [2]. In contrast, 4-methyl-1H-pyrrolo[2,3-b]pyridine lacks this reactive handle and would require alternative, often lower-yielding electrophilic substitution strategies to install nitrogen functionality at the 5-position [1].

chemical synthesis functional group interconversion drug intermediate

IP Landscape Differentiation: 4-Methyl-5-nitro Substitution Pattern Provides Distinct Intellectual Property Position Relative to Closest Analogs

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine falls within the chemical scope of US Patent US7465726B2, which specifically claims pyrrolo[2,3-b]pyridine derivatives substituted at the 4-position with C₁–C₆ alkyl groups (including methyl) and at the 5-position with nitro or amino groups, and protects their use as inhibitors of multiple kinases including FGFR3, Abl, Aurora-A, c-Raf, cSRC, and KDR [1]. In contrast, the 4-chloro analog (4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, CAS 1245645-97-9) resides outside the primary claim scope of this patent family for alkyl substitution, representing a distinct chemical matter with potentially different patent coverage and freedom-to-operate considerations [2]. This differential patent positioning has direct implications for commercial development pathways and licensing requirements.

patent landscape freedom to operate kinase inhibitor

Optimal Application Scenarios for 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in Research and Industrial Workflows


FGFR-Targeted Oncology Drug Discovery: Building Block for Potent Kinase Inhibitors

This compound is optimally deployed as the core heterocyclic scaffold in FGFR-targeted drug discovery programs, where the 4-methyl substitution is essential for achieving low nanomolar kinase inhibition. Based on the SAR established by Su et al. (2021), derivatives incorporating the 4-methyl-7-azaindole core achieved FGFR1–3 IC₅₀ values of 7–25 nM, demonstrating the necessity of this substitution pattern for target engagement . The 5-nitro group serves as a hydrogen bond acceptor that participates in hinge-region binding interactions within the FGFR ATP pocket, while also providing a synthetic handle for subsequent amine derivatization to optimize selectivity and pharmacokinetic properties [1].

Multi-Kinase Inhibitor Library Synthesis: Privileged Scaffold for Pan-Kinase Profiling

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is an ideal starting material for synthesizing focused compound libraries targeting multiple kinases. US Patent US7465726B2 establishes that this substitution pattern yields compounds with inhibitory activity against a broad panel of kinases including FGFR3, Abl, Aurora-A, c-Raf, cSRC, Blk, Lck, and KDR . This multi-kinase activity profile makes the compound particularly valuable for lead discovery programs requiring broad kinase panel screening before target deconvolution, as well as for developing tool compounds to interrogate kinase signaling networks [1].

RORγt Modulator Development: Intermediate for Autoimmune Disease Therapeutics

This compound serves as a key synthetic intermediate for accessing RORγt inverse agonists targeting autoimmune and inflammatory diseases. Patent literature identifies 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine as a building block for preparing benzo five-membered heterocyclic amine derivatives that exhibit RORγt inhibitory activity and reduce IL-17 production, a critical proinflammatory cytokine in Th17-mediated pathologies . The 5-nitro group is strategically positioned for reduction and subsequent functionalization to generate the final active pharmaceutical ingredient candidates. This application scenario is particularly relevant for teams developing novel therapies for psoriasis, rheumatoid arthritis, and multiple sclerosis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.